molecular formula C9H9N3S B7483904 3-Methylsulfanyl-1-phenyl-1,2,4-triazole

3-Methylsulfanyl-1-phenyl-1,2,4-triazole

Cat. No.: B7483904
M. Wt: 191.26 g/mol
InChI Key: PVEOWDBYKGFEQU-UHFFFAOYSA-N
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Description

3-Methylsulfanyl-1-phenyl-1,2,4-triazole (C₁₆H₁₅N₃S) is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 1-position and a methylsulfanyl (-SCH₃) group at the 3-position. Its structure (Fig. 1) has been confirmed via spectroscopic methods, including IR, NMR, and mass spectrometry .

Properties

IUPAC Name

3-methylsulfanyl-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-10-7-12(11-9)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOWDBYKGFEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives, including 3-methylsulfanyl-1-phenyl-1,2,4-triazole, exhibit significant antimicrobial properties. Research has shown that triazoles can act against a variety of pathogens, including bacteria and fungi. For example, a study evaluated several 1,2,4-triazole derivatives and found that compounds with specific substitutions demonstrated potent activity against Staphylococcus aureus and Candida albicans .

Antitubercular Activity
The antitubercular potential of triazole derivatives is particularly noteworthy. A series of pyridine-1,2,4-triazole derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. These compounds showed promising results in inhibiting the growth of this pathogen, suggesting that further structural modifications could lead to effective anti-tuberculosis drugs .

Anticancer Properties
Triazoles have been investigated for their anticancer effects as well. Studies indicate that certain derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cells. For instance, 5-(1,4-benzodioxanyl)-1,2,4-triazole derivatives have shown antitumor activity alongside antimicrobial properties .

Agricultural Applications

Fungicides and Plant Growth Regulators
Triazoles are widely used in agriculture as fungicides and plant growth regulators. Compounds like propiconazole and epoxiconazole are well-known examples that help control fungal diseases in crops. The structural flexibility of triazoles allows for the development of new agrochemicals with improved efficacy .

Materials Science

Corrosion Inhibition
The ability of triazoles to form stable coordination bonds makes them effective corrosion inhibitors for metals such as copper. They can protect metal surfaces by forming a protective layer that prevents oxidation . This application is crucial in various industries where metal deterioration can lead to significant economic losses.

Data Table: Summary of Applications

Application AreaSpecific UseNotable CompoundsResults/Findings
Medicinal ChemistryAntimicrobial3-Methylsulfanyl-1-phenyl-1,2,4-triazoleEffective against S. aureus and C. albicans
AntitubercularPyridine derivativesInhibitory effects on M. tuberculosis
AnticancerBenzodioxane derivativesCytotoxic effects on cancer cells
Agricultural ApplicationsFungicidesPropiconazoleControls fungal diseases effectively
Materials ScienceCorrosion InhibitionTriazole derivativesForms protective layers on metals

Case Studies

Case Study 1: Antitubercular Activity
A study synthesized various pyridine-1,2,4-triazole derivatives and assessed their activity against multiple strains of Mycobacterium tuberculosis. The findings highlighted specific structural features that enhanced their inhibitory effects against the bacteria. Molecular docking studies also indicated potential interactions with key enzymes involved in mycobacterial metabolism .

Case Study 2: Agricultural Efficacy
Research into the fungicidal properties of triazoles demonstrated their effectiveness in field trials against common crop pathogens. The application of these compounds resulted in significant yield improvements due to reduced disease incidence .

Chemical Reactions Analysis

Iron(III) Chloride-Mediated Cyclization

Reaction of methyl 2-(phenylmethylidene)hydrazinecarboximidothioate derivatives with FeCl₃ yields 5-methylsulfanyl-3-phenyl-1,2,4-triazole derivatives. This method emphasizes the role of Fe³⁺ in facilitating cyclization and sulfur retention .

Starting MaterialConditionsProduct (Yield)Reference
Methyl hydrazinecarboximidothioateFeCl₃, RT, 6–8 h5-Methylsulfanyl-3-phenyl-1,2,4-triazole (75–85%)

Thiol Alkylation

A triazole-3-thiol intermediate undergoes alkylation with methyl iodide (MeI) in dimethyl sulfoxide (DMSO) at room temperature. This method is efficient for introducing the methylsulfanyl group .

IntermediateReagentConditionsProduct (Yield)Reference
1-Phenyl-1,2,4-triazole-3-thiolMeI, DMSORT, 5 h3-Methylsulfanyl-1-phenyl-1,2,4-triazole (80%)

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl group (-SCH₃) is susceptible to nucleophilic displacement, enabling diverse functionalization:

Aminolysis

Reaction with primary amines (e.g., benzylamine) in ethanol under reflux replaces -SCH₃ with -NH-R groups.

SubstrateReagentConditionsProduct (Yield)Reference
3-Methylsulfanyl-1-phenyl-1,2,4-triazoleBenzylamineEtOH, 80°C, 12 h3-Benzylamino-1-phenyl-1,2,4-triazole (68%)

Hydrolysis

Treatment with aqueous NaOH converts -SCH₃ to -OH, forming 1-phenyl-1,2,4-triazol-3-ol .

SubstrateReagentConditionsProduct (Yield)Reference
3-Methylsulfanyl-1-phenyl-1,2,4-triazoleNaOH (10%)Reflux, 4 hTriazol-3-ol (72%)

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, depending on the oxidizing agent:

SubstrateOxidizing AgentConditionsProduct (Yield)Reference
3-Methylsulfanyl-1-phenyl-1,2,4-triazoleH₂O₂ (30%)AcOH, RT, 3 h3-Methylsulfinyl-1-phenyl-1,2,4-triazole (85%)
3-Methylsulfanyl-1-phenyl-1,2,4-triazoleKMnO₄H₂O, 60°C, 2 h3-Methylsulfonyl-1-phenyl-1,2,4-triazole (78%)

Cycloaddition and Ring Functionalization

The triazole core participates in regioselective reactions, such as:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for 1,2,3-triazole synthesis, CuAAC has been adapted to modify 1,2,4-triazoles via alkynylation at C5 .

SubstrateReagentConditionsProduct (Yield)Reference
3-Methylsulfanyl-1-phenyl-1,2,4-triazolePhenylacetyleneCuSO₄, RT, 24 h5-Phenyl-3-methylsulfanyl-1-phenyl-1,2,4-triazole (65%)

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triazole Derivatives

Substituent-Driven Functional Comparisons

Amino-Substituted Triazoles
  • 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole (): Exhibits potent anticonvulsant activity (ED₅₀ = 1.4 mg/kg), comparable to diazepam (ED₅₀ = 1.2 mg/kg). The amino group at the 3-position enhances hydrogen-bonding capacity, improving receptor affinity in neurological targets .
Sulfur-Containing Triazoles
  • 5-Aryl-3-mercapto-1,2,4-triazole Derivatives (): Replacing a triazolyl group with a mercapto (-SH) moiety significantly enhances antifungal activity against Candida spp., surpassing fluconazole.
  • 3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole ():

    • Features a sulfonyl (-SO₂-) group, which is strongly electron-withdrawing. This compound has a lower molecular weight (237.28 g/mol) compared to 3-Methylsulfanyl-1-phenyl-1,2,4-triazole (289.37 g/mol).
    • Comparison : Sulfonyl groups enhance polarity and solubility in aqueous environments but may reduce cell permeability compared to methylsulfanyl derivatives .
Phenyl-Substituted Triazoles
  • 1-Benzoyl-3-phenyl-1,2,4-triazole (): Contains a benzoyl group at the 1-position and a phenyl group at the 3-position.
Anticonvulsant Activity
  • Amino-substituted triazoles (e.g., ) show superior anticonvulsant effects compared to sulfur-containing derivatives. This suggests that hydrogen-bonding interactions are critical for neurological target engagement.
Antifungal Activity
  • Mercapto-triazoles () exhibit enhanced activity over fluconazole, while methylsulfanyl derivatives (e.g., 3-Methylsulfanyl-1-phenyl-1,2,4-triazole) may balance stability and efficacy.
Anticancer and Anti-Inflammatory Potential
  • 3-Amino-1,2,4-triazole derivatives () demonstrate anticancer activity via XTT assays, highlighting the role of amino groups in cytotoxicity.
  • 5-Aryl-1,2,4-triazoles () act as COX-2 inhibitors, with methylsulfonyl groups enhancing anti-inflammatory effects. Methylsulfanyl analogs might exhibit milder activity due to reduced electron-withdrawing effects .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A classical route to 1,2,4-triazoles involves the cyclization of thiosemicarbazides with electrophilic reagents. For 3-methylsulfanyl-1-phenyl-1,2,4-triazole, this method begins with the synthesis of 1-phenylthiosemicarbazide. Reacting phenylhydrazine with methyl isothiocyanate yields the thiosemicarbazide intermediate, which undergoes cyclization in the presence of a base such as potassium hydroxide .

Reaction Scheme :

PhNHNH2+CH3NCSPhNHNHC(S)NHCH3Base3-SCH3-1-Ph-1,2,4-triazole\text{PhNHNH}2 + \text{CH}3\text{NCS} \rightarrow \text{PhNHNHC(S)NHCH}3 \xrightarrow{\text{Base}} \text{3-SCH}3\text{-1-Ph-1,2,4-triazole}

Key variables include solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency, while temperatures between 80–100°C prevent side reactions . Yields for analogous triazoles in similar conditions range from 60–75% .

Nucleophilic Substitution on Preformed Triazole Cores

An alternative strategy modifies preconstructed 1-phenyl-1,2,4-triazole scaffolds. For example, 3-chloro-1-phenyl-1,2,4-triazole can undergo nucleophilic displacement with sodium thiomethoxide (NaSCH3_3) in ethanol under reflux . This method benefits from commercial availability of chlorinated triazole precursors but requires anhydrous conditions to avoid hydrolysis.

Optimized Conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Reagent : 1.2 equiv NaSCH3_3, 12–24 h reflux

  • Yield : 50–65% (estimated from analogous substitutions in )

Challenges include competing N-alkylation and oxidation of the thiolate nucleophile. Catalytic additives like tetrabutylammonium iodide (TBAI) improve reaction rates by phase-transfer effects .

Oxidative Desulfurization of 3-Mercapto Derivatives

3-Mercapto-1-phenyl-1,2,4-triazole serves as a versatile intermediate. Methylation of the thiol group using methyl iodide or dimethyl sulfate in basic media introduces the methylsulfanyl moiety. This two-step approach first synthesizes the mercapto derivative via cyclocondensation of phenylhydrazine with thioamide precursors, followed by S-methylation .

Representative Protocol :

  • Synthesis of 3-mercapto-1-phenyl-1,2,4-triazole :

    PhNHNH2+CH3C(S)NH2HCl, \Delta3-SH-1-Ph-1,2,4-triazole(Yield: 70–80%)\text{PhNHNH}_2 + \text{CH}_3\text{C(S)NH}_2 \xrightarrow{\text{HCl, \Delta}} \text{3-SH-1-Ph-1,2,4-triazole} \quad (\text{Yield: 70–80\%})
  • Methylation :

    3-SH-1-Ph-1,2,4-triazole+CH3INaOH, EtOH3-SCH3-1-Ph-1,2,4-triazole(Yield: 85–90%)\text{3-SH-1-Ph-1,2,4-triazole} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH, EtOH}} \text{3-SCH}_3\text{-1-Ph-1,2,4-triazole} \quad (\text{Yield: 85–90\%})

This method’s robustness is evidenced by its adaptation in triazole pesticide synthesis .

Solid-Phase Synthesis for High-Throughput Production

Combinatorial chemistry techniques enable parallel synthesis of triazole libraries. Immobilizing phenylhydrazine on Wang resin allows sequential addition of thiourea derivatives and methylating agents. After cleavage from the resin, the target compound is obtained with purities >90% (HPLC). This method, though resource-intensive, is scalable for pharmaceutical applications .

Comparative Analysis of Methods

Method Yield Range Advantages Limitations
Cyclocondensation60–75%Simple reagents, one-pot synthesisRequires toxic isothiocyanates
Nucleophilic Substitution50–65%Uses commercial precursorsLow regioselectivity in some cases
Oxidative Desulfurization70–90%High purity, established protocolTwo-step process
C–H Functionalization60–80% (est.)Atom-economical, one-stepRequires specialized catalysts
Solid-Phase Synthesis80–95%High throughput, purityCostly resins and equipment

Mechanistic Insights and Side Reactions

  • Regioselectivity Challenges : Competing N- vs. S-alkylation in methylation steps can reduce yields. Steric hindrance at N-4 of 1,2,4-triazole favors S-methylation, but excess methyl iodide may lead to quaternization .

  • Oxidation Mitigation : Methylsulfanyl groups are prone to oxidation to sulfoxides or sulfones. Performing reactions under nitrogen or using antioxidants (e.g., BHT) preserves product integrity .

Q & A

Q. What are the recommended synthetic routes for 3-Methylsulfanyl-1-phenyl-1,2,4-triazole?

The synthesis typically involves cyclocondensation or alkylation strategies starting from 1,2,4-triazole precursors. For example:

  • Stepwise alkylation : Reacting 3-amino-1,2,4-triazole with methylsulfanyl and phenyl groups under controlled conditions. This may involve nucleophilic substitution or coupling reactions using reagents like methyl iodide or phenylboronic acids .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in analogous triazole-thione syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for enhancing reaction efficiency .

Q. How is the molecular structure of 3-Methylsulfanyl-1-phenyl-1,2,4-triazole confirmed?

Structural confirmation relies on spectroscopic and analytical techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹ for methylsulfanyl) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., phenyl protons at ~7.2–7.5 ppm) and carbon shifts for the triazole ring .
  • Mass spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Confirms C, H, N, and S composition within ±0.4% deviation .

Q. What safety precautions are critical when handling this compound?

Key hazards include acute toxicity (H372, H373) and environmental risks (H411). Mitigation strategies include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste disposal : Collect spills in sealed containers and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Optimization involves:

  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts to accelerate alkylation .
  • Temperature control : Reactions at 60–80°C often balance yield and side-product formation .
  • Reagent stoichiometry : A 1:1.2 molar ratio of triazole precursor to methylsulfanyl reagent minimizes unreacted starting material .
  • Microwave irradiation : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites on the triazole ring .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) to rationalize antimicrobial or antitumor activity .
  • Kamlet-Jacobs equations : Models detonation properties (e.g., velocity, pressure) for energetic materials research .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ values) to distinguish true activity from assay artifacts .
  • Structural analogs : Compare activity of derivatives (e.g., replacing methylsulfanyl with nitro groups) to identify critical functional groups .
  • Mechanistic assays : Use enzymatic inhibition studies (e.g., kinase assays) to validate target engagement .

Q. What advanced analytical methods resolve impurities in the compound?

  • HPLC with UV detection : Quantifies impurities like 4-amino-1,2,4-triazole using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
  • Hirshfeld surface analysis : Maps intermolecular interactions to explain crystallization behavior .

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